N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 389.15216079 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-6-23-10-15(8-19-23)18-21-16(26-22-18)9-20-27(24,25)17-13(4)11(2)7-12(3)14(17)5/h7-8,10,20H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAPIMLUDHGMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a complex molecular structure characterized by the following components:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Oxadiazole moiety : A heterocyclic compound that contributes to the biological activity.
- Sulfonamide group : Known for its antibacterial properties.
Molecular Formula : C15H20N4O2S
Molecular Weight : 320.41 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The oxadiazole moiety enhances the antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown that pyrazole derivatives can significantly reduce levels of TNF-α and IL-6 in vitro.
Anticancer Activity
Research indicates that pyrazole-based compounds have potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of novel pyrazole derivatives, this compound was tested against Xanthomonas species. The results indicated a significant reduction in bacterial growth compared to standard treatments.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using carrageenan-induced edema in mice. Results demonstrated a marked decrease in swelling and pain response comparable to established anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
